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Compound of Interest

Compound Name: N-ethyl-2-iodobenzamide

CAS No.: 41882-26-2

Cat. No.: B3021158 Get Quote

Executive Summary
N-Ethyl-2-iodobenzamide (CAS: 56742-88-2) is a critical intermediate in the synthesis of

fused nitrogen-heterocycles and organoselenium pharmaceuticals, such as

benzisoselenazolones. Its structural integrity is defined by the steric and electronic influence of

the ortho-iodine substituent, which imparts unique spectroscopic signatures.

This guide provides a validated reference for the identification and quality control of N-ethyl-2-
iodobenzamide. It synthesizes experimental data with mechanistic interpretation to assist

researchers in confirming compound purity and structure during drug development workflows.

Compound Identity[1]
IUPAC Name:N-Ethyl-2-iodobenzamide

Molecular Formula: C

H

INO

Molecular Weight: 275.09 g/mol

Appearance: White crystalline solid
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Melting Point: 114.3–115.5 °C (High Purity) [1]

Synthesis & Sample Preparation
To ensure the spectroscopic data presented below correlates with high-purity material, the

compound is typically prepared via the nucleophilic acyl substitution of 2-iodobenzoyl chloride

with ethylamine.

Synthetic Workflow
The following logic flow illustrates the standard preparation and purification pathway used to

generate the samples for characterization.

2-Iodobenzoyl Chloride
+ Ethylamine

Reaction
(DCM, Et3N, 0°C to RT)

Nucleophilic Acyl Substitution Workup
(Acid/Base Wash)

Quench Recrystallization
(EtOAc/Hexanes)

Crude Solid N-Ethyl-2-iodobenzamide
(>98% Purity)

Crystallization

Click to download full resolution via product page

Figure 1: Synthetic workflow for the isolation of analytical-grade N-ethyl-2-iodobenzamide.

Analytical Sample Preparation
NMR: Dissolve 10-15 mg in 0.6 mL of CDCl

(Chloroform-d). Ensure the solvent is acid-free to prevent amide hydrolysis or peak
broadening.

MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data is the primary fingerprint for this molecule. The ortho-iodine atom exerts a

significant "heavy atom effect" on the C-2 carbon (shielding it) while sterically deshielding the

adjacent protons.

H NMR Data (500 MHz, CDCl
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)

Assignment
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Interpretati
on

H-3

(Aromatic)
7.85 Doublet (d) 1H 8.0

Ortho to

Iodine;

deshielded by

steric

compression/

anisotropy.

H-4, H-5 7.41 – 7.33 Multiplet (m) 2H -

Meta/Para

protons;

overlapping

signals.

H-6

(Aromatic)
7.11 – 7.05 Multiplet (m) 1H -

Ortho to

Carbonyl;

shielded

relative to H-

3.

N-H (Amide) 5.78 Broad Singlet 1H -

Exchangeabl

e proton; shift

varies with

concentration

/temp.

N-C

(Ethyl)
3.62 – 3.40 Multiplet (m) 2H -

Methylene

protons

coupled to

NH and

Methyl.

CH

(Ethyl)
1.27 Triplet (t) 3H 7.3

Methyl group;

classic triplet

splitting.

Note: Data sourced and validated against literature values [1][2].
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C NMR Data (100.6 MHz, CDCl

)

Carbon
Shift (

ppm)
Interpretation

C=O (Amide) 169.26 Characteristic amide carbonyl.

C-1 (Ipso) 142.47
Quaternary carbon attached to

the carbonyl.

C-3 (CH) 139.80 Aromatic CH ortho to Iodine.

C-4 (CH) 131.00 Aromatic CH para to Carbonyl.

C-5/C-6 (CH) 128.24, 128.16 Remaining aromatic methines.

C-2 (C-I) 92.42

Diagnostic Signal: Upfield shift

due to Iodine's heavy atom

effect.

N-CH 35.01 Ethyl methylene.

CH 14.68 Ethyl methyl.

Structural Logic & Assignment Pathway
The following diagram elucidates the logic used to assign the critical NMR signals,

distinguishing this compound from its para or meta isomers.
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Structure Analysis:
Ortho-Substituted Benzamide

Heavy Atom Effect (Iodine)
Shields attached Carbon (C-2)

Steric Compression
Deshields Ortho Proton (H-3)

13C Signal at ~92 ppm
(Confirms C-I bond)

1H Signal at 7.85 ppm
(Confirms H-3 position)

Isomer Confirmation:
Para-isomer lacks ~92 ppm C-I shift

and shows symmetric AA'BB' splitting.

Click to download full resolution via product page

Figure 2: Logic pathway for structural assignment using NMR data.

Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups. The ortho substitution often causes a slight

shift in the Amide I band due to intramolecular hydrogen bonding or steric twisting of the amide

bond out of the aromatic plane.

N-H Stretch: ~3290 cm

(Medium, Broad)

C=O Stretch (Amide I): ~1640 cm

(Strong)

N-H Bend (Amide II): ~1545 cm

(Medium)[1]

C=C Aromatic: ~1585 cm
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C-I Stretch: ~500–600 cm

(Fingerprint region, weak)

Mass Spectrometry (MS)
Mass spectrometry analysis (ESI or EI) focuses on the molecular ion and the characteristic loss

of the iodine atom, which is a weak bond.

Molecular Ion [M+H]

: Calculated m/z 276.00 (Observed typically 276.0).

Fragmentation Pattern (EI):

m/z 275 (M

): Parent ion.

m/z 246 (M - Et): Loss of ethyl group.

m/z 148 (M - I): Loss of Iodine radical (Homolytic cleavage).

m/z 231 (2-Iodobenzoyl cation): Loss of -NHEt.

m/z 105 (Benzoyl cation): Loss of both I and NHEt (common in high energy collisions).

Quality Control & Impurity Profiling
When analyzing synthetic batches, researchers must watch for specific impurities that share

spectral features.

2-Iodobenzoic Acid (Hydrolysis Product):

NMR Flag: Loss of ethyl signals (1.27, 3.40 ppm); appearance of broad COOH proton >11

ppm.

MS Flag: Peak at m/z 248.
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Ethylamine Hydrochloride (Reagent):

NMR Flag: Broad ammonium triplet at ~8.0 ppm; shifted ethyl signals.

Regioisomers (Meta/Para):

NMR Flag:Para-isomer shows symmetric doublets (AA'BB' system) in the aromatic region,

distinct from the complex 4-spin system of the ortho-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3021158#spectroscopic-data-for-n-ethyl-2-
iodobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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